![molecular formula C17H16N2O4S B2578998 1'-(ピリジン-3-イルスルホニル)-3H-スピロ[イソベンゾフラン-1,4'-ピペリジン]-3-オン CAS No. 1797858-06-0](/img/structure/B2578998.png)
1'-(ピリジン-3-イルスルホニル)-3H-スピロ[イソベンゾフラン-1,4'-ピペリジン]-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a useful research compound. Its molecular formula is C17H16N2O4S and its molecular weight is 344.39. The purity is usually 95%.
BenchChem offers high-quality 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
薬物設計と合成
ピペリジンは、この化合物の構造の一部であり、薬物設計のための最も重要な合成断片の1つです . ピペリジンは、その誘導体が20種類以上の医薬品のクラスに存在するため、製薬業界で重要な役割を果たしています .
抗菌作用
問題の化合物と類似のピリジンとチエノピリジン誘導体の新しいシリーズが設計、合成され、抗菌剤として試験されています . これらの化合物は、細菌株E. coli、B. mycoides、およびC. albicans に対して良好な抗菌活性を示しました。
抗癌作用
関連する化合物である2-アミノ-4-(1-ピペリジン)ピリジンを含む治療は、HT29およびDLD-1細胞の増殖を用量依存的に阻害することがわかった . この化合物はさらに、DLD-1およびHT29細胞周期をG1/G0期に停止させることによって、S期への進行を阻害します .
生物学的に活性なピペリジンの合成
問題の化合物のような置換ピペリジンの合成のための高速で費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .
薬理学的作用
多くのピリジン誘導体が、その生物学的および薬理学的活性について研究されています . これらの化合物のいくつかは、抗菌作用を持つことが示されています .
チエノピリジン誘導体の合成
問題の化合物は、標的化されたチエノピリジン誘導体を良好から優良な収率で合成するための前駆体として使用できます . これらの誘導体は有望な生物活性を示しています .
作用機序
Target of Action
The primary target of the compound 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is the H(+),K(+)-ATPase enzyme , also known as the proton pump . This enzyme is primarily found in the stomach lining and is responsible for the final step in the production of gastric acid.
Mode of Action
1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one acts as a potassium-competitive acid blocker (P-CAB) . It inhibits the H(+),K(+)-ATPase activity in a K(+)-competitive manner, quite different from proton pump inhibitors (PPIs) . The inhibitory activity of this compound is unaffected by ambient pH .
Biochemical Pathways
The compound 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one affects the gastric acid secretion pathway . By inhibiting the H(+),K(+)-ATPase enzyme, it prevents the final step of gastric acid production, thereby reducing the amount of acid in the stomach. This can have downstream effects on digestion and absorption of nutrients.
Result of Action
The result of the action of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is a potent and long-lasting inhibitory action on gastric acid secretion . It has been shown to completely inhibit basal and stimulated gastric acid secretion in vivo, and its effect is stronger and lasts longer than that of typical PPIs .
Action Environment
The action of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one can be influenced by various environmental factors. For example, the pH of the stomach can affect the compound’s efficacy. The inhibitory activity of this compound is unaffected by ambient ph , suggesting that it may be effective in a wide range of gastric pH conditions
生化学分析
Biochemical Properties
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase (SOD) and glutathione (GSH). These interactions suggest that the compound may have antioxidant properties, which could be beneficial in reducing oxidative damage in cells .
Cellular Effects
The effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the p38 MAPK/NF-κB signaling pathway, which is crucial in inflammatory responses and cell survival . Additionally, it can alter gene expression profiles related to stress response and apoptosis, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
At the molecular level, 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound has been shown to bind to and inhibit certain kinases, which play a role in cell signaling and proliferation . This inhibition can lead to reduced cell growth and increased apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Temporal Effects in Laboratory Settings
The temporal effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one vary with different dosages. Low doses of the compound have been found to have minimal toxic effects and can modulate biological pathways beneficially . At higher doses, the compound can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
1’-(Pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in drug metabolism . The compound can affect metabolic flux and alter metabolite levels, indicating its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in specific tissues, such as the liver and kidneys . This distribution pattern is essential for understanding its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1’-(pyridin-3-ylsulfonyl)-3H-spiro[isobenzofuran-1,4’-piperidin]-3-one is crucial for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific organelles, where it can exert its biological effects .
特性
IUPAC Name |
1'-pyridin-3-ylsulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c20-16-14-5-1-2-6-15(14)17(23-16)7-10-19(11-8-17)24(21,22)13-4-3-9-18-12-13/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJXFSOPEYMSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(4-methoxybenzyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2578915.png)
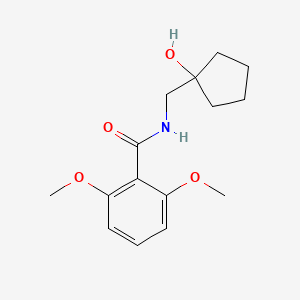
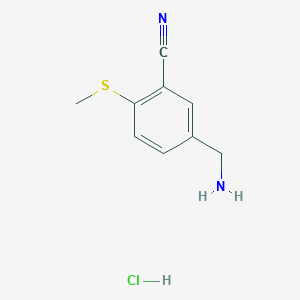
![methyl 1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2578920.png)
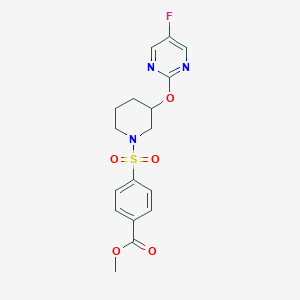
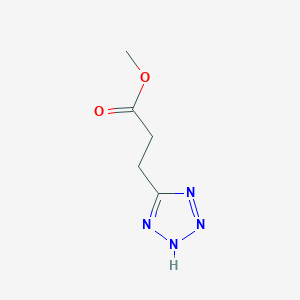
![(E)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2578924.png)
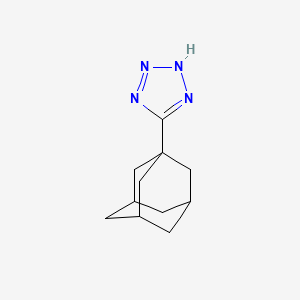
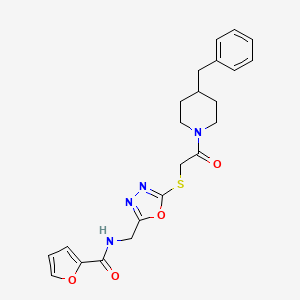
![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/no-structure.png)
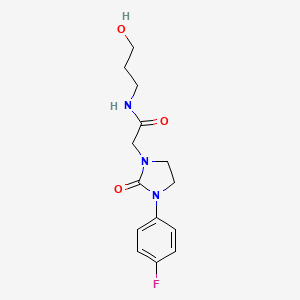

![2-Chloro-N-[2-(1-methylindazol-3-yl)propan-2-yl]acetamide](/img/structure/B2578936.png)
![N,N-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2578938.png)
